![molecular formula C8H5ClN2O B8071486 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B8071486.png)
7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic aromatic organic compound characterized by the presence of a chloro group and a formyl group attached to an imidazo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-chloro-5-formylpyridine with an imidazole derivative in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,5-a]pyridines.
Scientific Research Applications
7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its use in drug discovery and development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Biological Activity
7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic compound characterized by a unique fused bicyclic structure comprising an imidazole ring fused to a pyridine ring. This compound, with the molecular formula C9H7ClN2O, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is depicted below:
- Chloro substituent : Located at the 7th position.
- Aldehyde group : Located at the 5th position.
These substitutions contribute to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Derivatives of this compound have been shown to inhibit key enzymes involved in bacterial biosynthesis, disrupting bacterial cell function and growth. For instance, studies have demonstrated that certain derivatives effectively target bacterial cell wall synthesis pathways, leading to bactericidal effects against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. It has been shown to induce apoptosis in cancer cells through specific molecular interactions. A notable study evaluated its derivatives against a panel of 60 cancer cell lines, revealing submicromolar GI50 values across various tumor types including leukemia, lung cancer, and breast cancer . The structure-activity relationship (SAR) analysis indicated that modifications at the chloro and aldehyde positions significantly influenced cytotoxicity.
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes in metabolic pathways crucial for bacterial growth and cancer cell proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
Molecular docking studies have suggested that this compound can effectively bind with target proteins involved in disease pathways, leading to inhibition of their activity .
Case Studies
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals critical insights into how structural modifications can enhance or diminish biological activity.
Modification | Effect on Activity |
---|---|
Chloro position variation | Alters binding affinity and selectivity towards target enzymes. |
Aldehyde group modification | Influences the induction of apoptosis in cancer cells. |
Properties
IUPAC Name |
7-chloroimidazo[1,5-a]pyridine-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-7-3-10-5-11(7)8(2-6)4-12/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXHSIZXJIQTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=CN=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.